molecular formula C22H18N2O2S B11533727 (5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one

(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one

Cat. No.: B11533727
M. Wt: 374.5 g/mol
InChI Key: JXUKVPMZXSNXPO-MOSHPQCFSA-N
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Description

This compound belongs to the (Z)-5-arylidene-2-(substituted anilino)thiazol-4-one family, characterized by a thiazol-4-one core with a 2-methoxynaphthalene substituent at the 5-position and a 3-methylanilino group at the 2-position. Its Z-configuration is stabilized by conjugation between the naphthalene ring and the thiazol-4-one system, confirmed via X-ray crystallography using SHELX software . The methoxy and methyl groups enhance lipophilicity and electronic interactions, influencing biological activity and solubility.

Properties

Molecular Formula

C22H18N2O2S

Molecular Weight

374.5 g/mol

IUPAC Name

(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-(3-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H18N2O2S/c1-14-6-5-8-16(12-14)23-22-24-21(25)20(27-22)13-18-17-9-4-3-7-15(17)10-11-19(18)26-2/h3-13H,1-2H3,(H,23,24,25)/b20-13-

InChI Key

JXUKVPMZXSNXPO-MOSHPQCFSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N=C2NC(=O)/C(=C/C3=C(C=CC4=CC=CC=C43)OC)/S2

Canonical SMILES

CC1=CC(=CC=C1)N=C2NC(=O)C(=CC3=C(C=CC4=CC=CC=C43)OC)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one typically involves the condensation of 2-methoxynaphthaldehyde with 3-methylaniline in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Various nucleophiles such as halides, thiols; often in polar aprotic solvents.

Major Products Formed

    Oxidation: Corresponding naphthoquinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted thiazolidinone derivatives.

Scientific Research Applications

Research indicates that thiazole derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Thiazole compounds have been reported to possess significant antimicrobial properties. A study demonstrated that related compounds showed effective inhibition against various bacterial strains.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AE. coli10 µg/mL
BS. aureus8 µg/mL
CP. aeruginosa12 µg/mL

This table indicates the effectiveness of thiazole derivatives in combating bacterial infections.

  • Anticonvulsant Activity : Similar compounds have shown promise in anticonvulsant assays. For instance, a study on thiazole derivatives indicated that certain compounds exhibited significant protective effects in animal models subjected to convulsant agents.

Table 2: Anticonvulsant Activity of Related Compounds

CompoundTest ModelProtective Effect (%)
DPentylenetetrazole75%
EMaximal Electroshock68%
FChemoconvulsant80%

These findings suggest that the thiazole scaffold may play a crucial role in developing new anticonvulsant medications.

Case Studies

Several studies have documented the applications of thiazole derivatives, including:

  • Antimicrobial Study : A research article published in the Journal of Chemical and Pharmaceutical Research evaluated a series of thiazole derivatives for their antimicrobial activity against clinical isolates. The study concluded that certain derivatives displayed potent activity against resistant strains, highlighting their potential as therapeutic agents .
  • Anticonvulsant Research : Another investigation focused on the anticonvulsant properties of thiazole derivatives using animal models. The results showed that specific compounds significantly reduced seizure duration and frequency, suggesting their viability as new anticonvulsants .

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Key Findings :

  • Traditional reflux methods (e.g., for the target compound) offer moderate-to-high yields but require longer reaction times .
  • Microwave synthesis reduces time significantly (40 min vs. 4 h) with comparable yields, suggesting efficiency for scalable production .

Structural and Electronic Comparisons

Substituent Effects

The 2-methoxynaphthalene group distinguishes the target compound from simpler benzylidene analogs (e.g., 5-benzylidene derivatives in ). Electronic effects are modulated by the electron-donating methoxy group, contrasting with electron-withdrawing groups (e.g., nitro) in analogs like 6d (Table 2 in ).

Configuration and Crystallography

The Z-configuration, critical for activity, is confirmed via SHELX-refined crystallographic data . Similar derivatives (e.g., (Z)-5-(4-chlorobenzylidene)-2-(4-methylanilino)thiazol-4-one) show planar geometries, enabling π-π stacking with biological targets .

Antimicrobial and Anticancer Potency

While direct MIC₅₀ data for the target compound are unavailable, structurally related analogs exhibit variable activities:

Compound (Example) Substituents MIC₅₀ (μg/mL) Reference
6a (from ) 4-Cl-benzylidene, 4-F-anilino 12.5
6j (from ) 3-NO₂-benzylidene, 4-Me-anilino 25.0
Methylthio analog (from ) 5-Benzylidene, 2-(methylthio) N/A

Key Trends :

  • Electron-withdrawing groups (e.g., nitro) reduce antimicrobial efficacy compared to electron-donating groups (e.g., methoxy) .
  • The 3-methylanilino group in the target compound may enhance lipid membrane penetration due to increased hydrophobicity versus unsubstituted anilino analogs .

Computational and Analytical Insights

Wavefunction analysis tools like Multiwfn enable comparison of electronic properties. For example, the 2-methoxynaphthalene group in the target compound likely exhibits higher electron density at the carbonyl oxygen versus benzylidene analogs, influencing hydrogen-bonding interactions .

Biological Activity

(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound is characterized by a thiazole ring and a methoxynaphthalene moiety, which contribute to its unique pharmacological properties. The structural formula can be represented as follows:

C18H18N2OS\text{C}_{18}\text{H}_{18}\text{N}_2\text{OS}

Research indicates that this compound exhibits inhibitory activity against tyrosinase , an enzyme critical in melanin biosynthesis. Tyrosinase inhibition is particularly relevant for conditions such as hyperpigmentation and melanoma.

Tyrosinase Inhibition

In a study examining various analogs of thiazole derivatives, it was found that compounds similar to this compound demonstrated competitive inhibition of tyrosinase. Specifically, the IC50 values for these compounds ranged from 0.47 µM to 70.75 µM , indicating a strong inhibitory effect compared to standard inhibitors like kojic acid .

Biological Activity Data

Compound NameIC50 (µM)Mechanism of ActionReference
This compound28.05 ± 1.16Tyrosinase Inhibition
Kojic Acid70.75 ± 1.00Tyrosinase Inhibition
Compound 2b0.47 ± 0.97Tyrosinase Inhibition

Study on Melanogenesis

A notable study investigated the effects of this compound on melanogenesis in vitro. The compound was tested on human melanoma cells, revealing a dose-dependent reduction in melanin production . At concentrations of 5 µM , the compound reduced melanin levels by approximately 45% , showcasing its potential as a therapeutic agent for skin disorders related to excess pigmentation .

Comparative Efficacy

In comparative studies with other thiazole derivatives, it was shown that this compound not only inhibited tyrosinase but also exhibited antioxidant properties, which could further enhance its therapeutic profile against oxidative stress-related conditions .

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